ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-(5-amino-3-methylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-3-13-8(12)5-11-7(9)4-6(2)10-11/h4H,3,5,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTQNYOZGFCLNHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901258106 | |
| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956440-82-7 | |
| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=956440-82-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-3-methyl-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901258106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation to Form 3-Methyl-5-Aminopyrazole Core
The pyrazole ring is typically constructed by reacting hydrazine hydrate with a β-keto ester such as ethyl acetoacetate or its derivatives. The methyl group at the 3-position originates from the methyl substituent of the β-keto ester.
-
- Solvent: Ethanol or methanol is commonly used for good solubility and reaction kinetics.
- Temperature: Reflux conditions (60–80°C) facilitate ring closure.
- Catalyst: Acidic catalysts like acetic acid or ammonium acetate can promote cyclization.
- Time: Reaction times vary from 2 to 6 hours depending on scale and reagent purity.
Mechanism:
The hydrazine attacks the β-keto ester carbonyl, followed by cyclization and elimination of water to form the pyrazole ring with the amino group at the 5-position.
Alkylation to Introduce the Ethyl Acetate Moiety
After pyrazole formation, the nitrogen at the 1-position is alkylated with ethyl bromoacetate or ethyl chloroacetate to install the ethyl 2-acetate side chain.
-
- Base: Potassium carbonate or sodium hydride is used to deprotonate the pyrazole nitrogen, enhancing nucleophilicity.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetone improve solubility and reaction rate.
- Temperature: Typically room temperature to 60°C to avoid side reactions.
- Time: 4–12 hours depending on scale.
Purification:
Column chromatography on silica gel using ethyl acetate/hexane mixtures or recrystallization from ethanol/water mixtures is employed to isolate the pure product.
Alternative Direct Synthesis Approaches
Recent literature reports direct synthesis of substituted pyrazoles from esters using tert-butoxide and hydrazine derivatives, which may be adapted for the target compound by selecting appropriate starting materials and reaction conditions.
- Example: Reaction of ethyl chloroacetate with 5-amino-3-methyl-1H-pyrazole under basic conditions (potassium carbonate) in refluxing ethanol can yield the target compound in moderate to good yields.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature (°C) | Solvent | Catalyst/Base | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate + ethyl acetoacetate | 60–80 | Ethanol | Acetic acid / NH4OAc | 2–6 | 70–85 | Acid catalysis improves cyclization |
| Alkylation (N1 substitution) | Ethyl bromoacetate + pyrazole derivative | 25–60 | DMF / Acetone | K2CO3 / NaH | 4–12 | 60–80 | Base choice critical for selectivity |
| Direct synthesis (alternative) | Ethyl chloroacetate + 5-amino-3-methyl-pyrazole | Reflux (78) | Ethanol | K2CO3 | 6–8 | 55–75 | One-pot approach, moderate yield |
Analytical and Purification Techniques
Purification:
Silica gel column chromatography using solvent gradients (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is standard to achieve high purity.-
- 1H NMR: Signals for methyl group at δ ~2.0 ppm, ethyl acetate methylene at δ ~4.1 ppm, and amino protons as broad singlets around δ 5.0–6.0 ppm confirm substitution pattern.
- IR Spectroscopy: Ester carbonyl stretch near 1700 cm⁻¹ and NH₂ stretch near 3300 cm⁻¹ validate functional groups.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight confirms molecular integrity.
- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values.
Research Findings and Comparative Analysis
- The cyclocondensation approach remains the most reliable and widely used method for constructing the pyrazole core with the desired substitution pattern.
- Alkylation with ethyl bromoacetate under basic conditions is effective for introducing the ethyl acetate side chain with good regioselectivity.
- Direct one-pot syntheses using ethyl chloroacetate and substituted pyrazoles offer streamlined routes but may require optimization to improve yields and reduce by-products.
- Reaction parameters such as solvent polarity, base strength, and temperature critically influence the reaction outcome and product purity.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Cyclocondensation + Alkylation | Hydrazine hydrate, ethyl acetoacetate, ethyl bromoacetate, K2CO3 | High regioselectivity, well-established | Multi-step, requires purification | 60–85 |
| Direct One-Pot Synthesis | Ethyl chloroacetate, 5-amino-3-methyl-pyrazole, K2CO3 | Simplified procedure, fewer steps | Moderate yield, possible side reactions | 55–75 |
| Alternative Base-Catalyzed Routes | β-keto esters, hydrazine derivatives, tert-butoxide | Potential for green chemistry adaptation | Requires careful condition control | Variable |
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl (5-amino-3-methyl-1H-pyrazol-1-yl)acetate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-(5-amino-3-methyl-1h-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes or receptors that play a role in disease progression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
The compound’s pyrazole core distinguishes it from analogs with imidazole or thiophene rings. For example:
- Imidazole derivatives (e.g., compounds A–F in Figure 1 of ) feature a five-membered ring with two non-adjacent nitrogen atoms, altering electronic properties and hydrogen-bonding capacity compared to pyrazole’s adjacent nitrogens .
- Thiophene-containing analogs (e.g., compound 7b in ) replace nitrogen with sulfur, significantly affecting conjugation and reactivity due to sulfur’s larger atomic size and lower electronegativity .
Key Differences:
Substituent Effects
Substituents on the heterocycle critically influence physicochemical and biological properties:
- Imidazole analogs (): Substituents like 4-chlorophenyl (Compound C) or 4-bromophenyl (Compound D) introduce electron-withdrawing effects, decreasing solubility but increasing lipophilicity and membrane permeability .
- Thiophene analog (7b): A methanone group and cyano substituents () enhance electrophilicity, making it more reactive in nucleophilic additions compared to the esterified pyrazole .
Substituent Comparison Table:
Research Findings and Limitations
- Comparisons rely on inferred substituent effects.
Biological Activity
Ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with two nitrogen atoms and an ethyl ester group. Its molecular formula is , with a molecular weight of approximately 174.18 g/mol. The presence of the amino group allows for hydrogen bonding interactions, which are crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This prevents substrate access and alters metabolic pathways, which is particularly relevant in cancer therapy.
- Cell Signaling Modulation : It has been shown to influence cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered phosphorylation states of key signaling proteins.
- Antimicrobial Activity : this compound exhibits significant antimicrobial properties against various pathogens, making it a candidate for further development in treating infections.
Antimicrobial Effects
Research indicates that this compound has demonstrated promising antimicrobial activity. In vitro studies have shown effective inhibition against a range of bacteria and fungi, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 6 μg/mL |
| Staphylococcus aureus | 8 μg/mL |
| Candida albicans | 10 μg/mL |
These results suggest that the compound could serve as a basis for developing new antimicrobial agents .
Anticancer Activity
The compound's anticancer properties are also noteworthy. Studies have indicated that it can induce apoptosis in cancer cells through various pathways, including:
- Activation of Caspases : this compound has been shown to activate caspases, which are critical for the apoptotic process.
- Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, preventing cancer cell proliferation .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Study on Antimicrobial Efficacy : A study assessed the compound's effectiveness against Klebsiella pneumoniae, revealing an MIC of 6.25 μg/mL, demonstrating its potential as an effective antimicrobial agent .
- Anticancer Research : In a laboratory setting, this compound was tested on various cancer cell lines, showing significant inhibition of growth and induction of apoptosis at concentrations ranging from 10 to 50 μM .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for ethyl 2-(5-amino-3-methyl-1H-pyrazol-1-yl)acetate, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with hydrazine derivatives. For example, phenylhydrazine reacts with ethyl acetoacetate under reflux in ethanol with catalytic acetic acid to form pyrazole intermediates. Subsequent alkylation or esterification steps introduce the acetate moiety . Optimization involves adjusting stoichiometry, solvent polarity (e.g., ethanol vs. dioxane), and reaction time. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water (8.7:1.2:1.1) monitors reaction progress .
- Key Parameters : Yield improvements (≥70%) require pH control (e.g., acetic acid catalysis) and inert atmospheres to prevent oxidation of the amino group .
Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this pyrazole derivative?
- Methodology :
- ¹H NMR : The pyrazole ring protons (H-4 and H-5) appear as singlets δ 6.1–6.3 ppm. The ethyl ester group shows a quartet (δ 4.1–4.3 ppm, CH₂) and triplet (δ 1.2–1.4 ppm, CH₃). The 5-amino group resonates as a broad singlet δ 5.8–6.0 ppm .
- IR : Stretching vibrations for C=O (ester) at ~1730 cm⁻¹, N–H (amine) at ~3350 cm⁻¹, and pyrazole ring C–N at ~1600 cm⁻¹ .
- Validation : Compare experimental data with computed spectra (DFT/B3LYP/6-31G*) for bond angles and electronic transitions .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) assess degradation. HPLC analysis quantifies impurities, focusing on hydrolysis of the ester group to acetic acid derivatives. Protect from moisture (desiccants) and light (amber glass) to maintain ≥95% purity .
Advanced Research Questions
Q. How can reaction fundamentals and computational modeling optimize the synthesis of this compound?
- Methodology : Apply quantum chemical calculations (e.g., Gaussian09) to map reaction pathways. Transition state analysis identifies energy barriers for cyclocondensation and alkylation steps. ICReDD’s approach combines computational reaction path searches with experimental validation, reducing trial-and-error by 50% .
- Case Study : Using density functional theory (DFT), optimize the nucleophilic attack of hydrazine on ethyl acetoacetate, adjusting solvent dielectric constants (ε) to stabilize intermediates .
Q. What mechanistic insights explain unexpected byproducts during alkylation of the pyrazole core?
- Analysis : Competing alkylation at N-1 vs. O-positions (ester group) can occur. Use LC-MS to identify byproducts (e.g., N-alkylated vs. O-alkylated isomers). Kinetic studies (variable-temperature NMR) reveal preferential pathways: steric hindrance at N-1 favors alkylation at the acetate oxygen .
- Mitigation : Use bulky alkylating agents (e.g., tert-butyl bromide) to suppress O-alkylation .
Q. How do statistical experimental design (DoE) methods resolve contradictions in yield data across labs?
- Methodology : Apply fractional factorial design (e.g., 2⁴⁻¹) to test variables: temperature (60–100°C), solvent (ethanol, dioxane), catalyst loading (0.5–2 mol%), and reaction time (4–12 hrs). Analysis of variance (ANOVA) identifies temperature and solvent as critical factors (p < 0.05). Central composite design (CCD) optimizes conditions for reproducibility .
- Case Study : A 15% yield discrepancy between labs was resolved by standardizing solvent purity (≥99.9% ethanol) and reflux apparatus .
Q. What strategies validate the biological activity of this compound against computational predictions?
- Methodology :
- In silico : Molecular docking (AutoDock Vina) predicts binding affinity to target enzymes (e.g., cyclooxygenase-2).
- In vitro : Enzyme inhibition assays (IC₅₀) and cell viability tests (MTT assay) confirm activity. For example, pyrazole derivatives show COX-2 inhibition at IC₅₀ 10–50 μM .
- Validation : Cross-reference experimental IC₅₀ with computed binding energies (R² > 0.85 indicates strong correlation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
